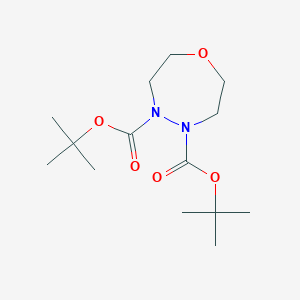

Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate is a chemical compound with the CAS Number: 243973-69-5 . It has a molecular weight of 302.37 and a molecular formula of C14H26N2O5 . It is a solid substance that should be stored in dry conditions at 2-8°C .

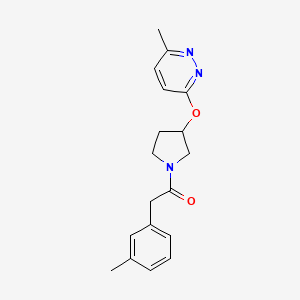

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O5/c1-13(2,3)20-11(17)15-7-9-19-10-8-16(15)12(18)21-14(4,5)6/h7-10H2,1-6H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis

This compound is a solid substance . Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the web search results .科学的研究の応用

Synthesis and Chiral Applications

Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate derivatives have been utilized as chiral auxiliaries and building blocks in the synthesis of complex molecules. The compound, among others in its class, has shown effectiveness in the enantioselective synthesis, which is crucial for the production of chiral drugs and other bioactive molecules. For example, tert-butyl phenylazocarboxylates have been used as versatile building blocks in synthetic organic chemistry for nucleophilic substitutions and radical reactions, leading to products with potential pharmaceutical applications (Jasch, Höfling, & Heinrich, 2012).

Oxidative Difunctionalization

The oxidative 1,2-difunctionalization of activated alkenes using derivatives like di-tert-butyl peroxide showcases the compound's utility in synthesizing functionalized oxindoles, important intermediates in pharmaceutical chemistry. This process represents a novel organomediated strategy for alkene difunctionalization, facilitated by Lewis acids (Zhou et al., 2013).

Antioxidant Activity

This compound derivatives have also been explored for their antioxidant properties. The synthesis of new derivatives bearing the 1,3,4-oxadiazole and di-tert-butylphenol moieties led to compounds with significant free-radical scavenging ability, demonstrating the potential for these molecules in creating antioxidant agents (Shakir, Ariffin, & Abdulla, 2014).

Trifluoromethylation and C-H Activation

The compound has found applications in copper-catalyzed oxidative trifluoromethylation of heteroarenes, providing a route to trifluoromethylated heteroarenes. These reactions are significant for developing pharmaceuticals and agrochemicals due to the importance of trifluoromethyl groups in enhancing the metabolic stability and bioavailability of bioactive compounds (Chu & Qing, 2012).

Metabolic Studies

In the domain of drug metabolism and disposition, derivatives of this compound have been studied for their metabolic pathways. For instance, the enzymatic C-Demethylation in rat liver microsomes of specific inhibitors indicates the complex metabolic fate of these compounds, highlighting the importance of understanding these pathways for drug development (Yoo et al., 2008).

Safety and Hazards

The safety information for Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

特性

IUPAC Name |

ditert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5/c1-13(2,3)20-11(17)15-7-9-19-10-8-16(15)12(18)21-14(4,5)6/h7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJNWYJYJHXUNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCCN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine](/img/structure/B2652696.png)

![6-benzyl-4-[(furan-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2652700.png)

![6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2652704.png)

![2-{[1,1'-biphenyl]-4-amido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652707.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(trifluoromethyl)benzoate](/img/structure/B2652708.png)

![7-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2652712.png)

![7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2652718.png)